An In-Depth Technical Guide to the Physicochemical and Chemical Properties of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole
An In-Depth Technical Guide to the Physicochemical and Chemical Properties of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of the novel compound 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. Due to the limited availability of direct experimental data for this specific 3-chloro isomer, this document leverages data from its close structural analog, 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, in conjunction with established principles of organic chemistry to project its characteristics. The guide details a plausible synthetic pathway, predicted physicochemical parameters, and expected spectral data. Furthermore, it outlines detailed, self-validating experimental protocols for its synthesis and characterization, providing a robust framework for researchers in the field of medicinal chemistry and drug development.
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The introduction of various substituents onto the thiazole nucleus allows for the fine-tuning of its pharmacological profile. The title compound, 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, represents a novel derivative incorporating a 3-chlorobenzoyl moiety, a substitution pattern known to influence the electronic and steric properties of molecules, potentially impacting their biological activity.
This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound. By providing a detailed theoretical framework and practical experimental guidance, we aim to facilitate further investigation into its properties and therapeutic potential.
Predicted Physicochemical Properties
| Property | Predicted Value for 3-Chloro Isomer | Data for 4-Chloro Isomer[3] |
| Molecular Formula | C₁₂H₉ClN₂O₂S | C₁₂H₉ClN₂O₂S |
| Molecular Weight | 280.73 g/mol | 280.73 g/mol |
| XLogP3 | ~3.6 | 3.6 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 5 | 5 |
| Rotatable Bond Count | 4 | 4 |
| Exact Mass | 280.007326 g/mol | 280.007326 g/mol |
| Topological Polar Surface Area | 79.8 Ų | 79.8 Ų |
Rationale for Predictions:
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Molecular Formula and Weight: The molecular formula and consequently the molecular weight are identical for both isomers.
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XLogP3 (Lipophilicity): The lipophilicity, as estimated by XLogP3, is not expected to change significantly with the shift of the chlorine atom from the para to the meta position. Both isomers exhibit a moderate level of lipophilicity.
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Hydrogen Bonding: The number of hydrogen bond donors and acceptors remains the same, as the fundamental functional groups are unchanged.
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Rotatable Bonds: The number of rotatable bonds is also conserved between the two isomers.
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Exact Mass and TPSA: These properties are determined by the atomic composition and connectivity, which are identical for both isomers.
Proposed Synthesis and Chemical Reactivity
The synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole can be logically approached through a two-step process, commencing with the synthesis of a key intermediate, 2-(1-hydroxyethanimidoyl)-1,3-thiazole, followed by its esterification with 3-chlorobenzoyl chloride.
Synthetic Pathway
Caption: Proposed two-step synthesis of the title compound.
Step 1: Synthesis of 2-(1-hydroxyethanimidoyl)-1,3-thiazole (Oxime Formation)
The initial step involves the conversion of commercially available 2-acetylthiazole to its corresponding oxime. This is a standard and well-documented reaction in organic synthesis.[4]
Step 2: Esterification
The hydroxyl group of the oxime intermediate is then acylated using 3-chlorobenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct. This reaction is a classic esterification and is expected to proceed with high efficiency.
Chemical Reactivity
The reactivity of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole will be dictated by the functional groups present: the thiazole ring, the imidoyl ester, and the chlorobenzoyl moiety.
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Thiazole Ring: The thiazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The nitrogen and sulfur heteroatoms also provide sites for coordination with metal ions.
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Imidoyl Ester Linkage: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule to yield 2-(1-hydroxyethanimidoyl)-1,3-thiazole and 3-chlorobenzoic acid.
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3-Chlorobenzoyl Moiety: The aromatic ring of the 3-chlorobenzoyl group can undergo further electrophilic aromatic substitution, with the chloro and carbonyl groups acting as deactivating, meta-directing substituents.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the synthesized compounds.
Synthesis of 2-(1-hydroxyethanimidoyl)-1,3-thiazole
Materials:
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2-Acetylthiazole (1.0 eq)[5]
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Hydroxylamine hydrochloride (1.5 eq)
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Pyridine (2.0 eq)
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Ethanol (as solvent)
Procedure:
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To a solution of 2-acetylthiazole in ethanol, add hydroxylamine hydrochloride and pyridine.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford 2-(1-hydroxyethanimidoyl)-1,3-thiazole as a solid.
Characterization:
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¹H NMR: Expect signals for the thiazole ring protons, the methyl group, and the hydroxyl proton.
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¹³C NMR: Expect signals corresponding to the carbons of the thiazole ring, the methyl group, and the imine carbon.
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IR Spectroscopy: Look for a characteristic O-H stretching band and a C=N stretching vibration.
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Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the product should be observed.
Synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole
Materials:
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2-(1-hydroxyethanimidoyl)-1,3-thiazole (1.0 eq)
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3-Chlorobenzoyl chloride (1.2 eq)[6]
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Triethylamine (1.5 eq)
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Dichloromethane (DCM, as solvent)
Procedure:
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Dissolve 2-(1-hydroxyethanimidoyl)-1,3-thiazole in anhydrous DCM and cool the solution to 0°C in an ice bath.
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Add triethylamine, followed by the dropwise addition of 3-chlorobenzoyl chloride.
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Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield the final product.
Characterization:
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¹H NMR: Expect signals for the thiazole ring protons, the methyl group, and the aromatic protons of the 3-chlorobenzoyl group. The disappearance of the hydroxyl proton signal from the starting material is a key indicator of reaction completion.
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¹³C NMR: Expect signals for the carbons of the thiazole ring, the methyl group, the imine carbon, the ester carbonyl carbon, and the carbons of the 3-chlorobenzoyl ring.
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IR Spectroscopy: Look for a characteristic C=O stretching band for the ester and the C=N stretching vibration. The O-H band from the starting material should be absent.
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Mass Spectrometry: The molecular ion peak corresponding to the exact mass of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole should be observed.
Expected Spectral Data
The following table summarizes the expected key spectral data for the title compound based on the analysis of its structural components and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Thiazole protons (δ 7.5-8.0 ppm), Aromatic protons of the 3-chlorobenzoyl ring (δ 7.4-8.1 ppm, complex multiplet), Methyl protons (δ ~2.4 ppm, singlet). |
| ¹³C NMR | Thiazole carbons (δ ~115-170 ppm), Imine carbon (δ ~160 ppm), Ester carbonyl carbon (δ ~165 ppm), Aromatic carbons (δ ~125-135 ppm), Methyl carbon (δ ~15 ppm). |
| IR (cm⁻¹) | C=O stretch (ester) ~1740-1720, C=N stretch ~1650-1630, C-Cl stretch ~800-600. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 281.01 |
Conclusion
This technical guide provides a comprehensive theoretical and practical framework for the study of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. While direct experimental data is currently lacking, the predictions and protocols outlined herein are based on sound chemical principles and data from closely related structures, offering a reliable starting point for researchers. The detailed synthetic and analytical procedures are designed to be robust and reproducible, enabling the scientific community to further explore the chemical and biological properties of this promising new molecule.
References
- Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
-
National Center for Biotechnology Information. (n.d.). 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. PubChem Compound Database. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE | CAS 24295-03-2. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1,3-THIAZOLE | CAS 288-47-1. Retrieved from [Link]
- Özdemir, A., et al. (2020). Synthesis and Characterization of Novel Oxime Derivatives.
-
PubChem. (n.d.). Benzoyl chloride, 3-chloro-. Retrieved from [Link]
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Thumar, N. J., & Patel, M. P. (2016). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(6).
- Various Authors. (2021). Synthesis of 1,3-thiazole derivatives.
- Various Authors. (2021). Synthesis of thiazoles using oximes.
- Wang, J. J., et al. (2012). A series of propargylic amides were transformed to the corresponding alkylideneoxazolines by a gold(I) catalyst. Organic Letters, 14(17), 4478-4481.
- Zaky, H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(22), 4194.
